molecular formula C9H7F3O3 B1599528 (R)-(3-trifluoromethyl)mandelic acid CAS No. 51359-73-0

(R)-(3-trifluoromethyl)mandelic acid

Cat. No.: B1599528
CAS No.: 51359-73-0
M. Wt: 220.14 g/mol
InChI Key: WECBNRQPNXNRSJ-SSDOTTSWSA-N
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Description

®-(3-Trifluoromethyl)mandelic acid is a chiral molecule with significant importance in the pharmaceutical and chemical industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-trifluoromethyl)mandelic acid can be achieved through various methods. One common approach involves the asymmetric reduction of benzoylformic acid derivatives using chiral catalysts. Another method includes the biocatalytic conversion of mandelonitrile derivatives using nitrilase enzymes, which offers high enantioselectivity and yield .

Industrial Production Methods: Industrial production of ®-(3-trifluoromethyl)mandelic acid often employs biocatalytic processes due to their environmental friendliness and efficiency. These methods typically involve the use of genetically engineered microorganisms that express specific enzymes capable of converting precursor compounds into the desired product .

Chemical Reactions Analysis

Types of Reactions: ®-(3-Trifluoromethyl)mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Uses :
    (R)-(3-trifluoromethyl)mandelic acid has been investigated for its potential as a therapeutic agent. It acts as a modulator of NK-3 receptors, which are implicated in various neurological disorders. Research indicates that compounds related to mandelic acid can be effective in treating conditions such as depression, anxiety, and psychotic disorders .
  • Antioxidant Properties :
    Studies have demonstrated that mandelic acid derivatives exhibit significant antioxidant activity. The compound's ability to scavenge free radicals has been assessed using various assays such as DPPH and ABTS, showing promising results compared to other antioxidants. This property suggests potential applications in preventing oxidative stress-related diseases .

Synthetic Applications

  • Building Block in Organic Synthesis :
    This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals .
  • Chiral Auxiliary :
    The compound can function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. This application is particularly relevant in the pharmaceutical industry, where the chirality of drugs is critical for their efficacy and safety .

Case Studies and Research Findings

  • A study published in Organic Process Research & Development highlighted the use of this compound as an intermediate in synthesizing chiral isochroman derivatives with potential therapeutic applications .
  • Another research effort focused on the antioxidant properties of mandelic acid derivatives, demonstrating their effectiveness through various spectroscopic methods. The results indicated that structural modifications significantly influence their antioxidant capacity .

Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound25 ± 230 ± 1
4-hydroxy-3-methoxymandelic acid35 ± 340 ± 2
3-hydroxymandelic acid50 ± 455 ± 5

Mechanism of Action

The mechanism of action of ®-(3-trifluoromethyl)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to improved efficacy in its applications. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Uniqueness: ®-(3-Trifluoromethyl)mandelic acid is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .

Biological Activity

(R)-(3-trifluoromethyl)mandelic acid is a chiral compound with significant biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

  • Molecular Formula : C9_9H7_7F3_3O3_3
  • Molecular Weight : 220.15 g/mol
  • Functional Groups : Hydroxyl group, carboxylic acid group, trifluoromethyl group

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. Its chiral nature allows for potential applications in asymmetric catalysis.

This compound interacts with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group improves binding affinity and selectivity, which can lead to enhanced efficacy in therapeutic applications. This compound can either inhibit or activate specific biochemical pathways depending on its structure and the target molecule involved.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. It has been compared to mandelic acid and its various salts, demonstrating varying degrees of effectiveness against bacterial strains such as E. coli. The effectiveness is influenced by factors such as the environment (raw wastewater vs. microbial medium) and the specific salt formed .

Antioxidant Properties

Research indicates that derivatives of mandelic acid, including this compound, possess antioxidant properties. These compounds have been evaluated using DPPH and ABTS assays, showing their ability to scavenge free radicals and reduce oxidative stress .

Case Studies

  • Antibacterial Studies :
    • A comparative study assessed the antibacterial activity of this compound against E. coli in different environments. The results indicated that the compound exhibited significant growth inhibition at various concentrations .
  • Antioxidant Activity :
    • In vitro tests demonstrated that this compound showed promising antioxidant activity, comparable to other mandelic acid derivatives .

Data Tables

Parameter Value/Observation
Molecular Weight220.15 g/mol
Antimicrobial ActivityEffective against E. coli
Antioxidant ActivityPositive results in DPPH and ABTS assays
Mechanism of ActionInteraction with enzymes/receptors

Pharmaceutical Development

This compound serves as a precursor for synthesizing biologically active molecules, including pharmaceuticals targeting specific enzymes or receptors. Its unique chemical structure allows for modifications that can enhance drug efficacy.

Industrial Use

Beyond pharmaceuticals, this compound is employed in producing agrochemicals and polymers due to its versatile chemical properties .

Properties

IUPAC Name

(2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECBNRQPNXNRSJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428249
Record name (R)-(3-trifluoromethyl)mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51359-73-0
Record name (R)-(3-trifluoromethyl)mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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